molecular formula C14H13N B083371 2-((E)-2-Phenylethenyl)aniline CAS No. 13066-19-8

2-((E)-2-Phenylethenyl)aniline

Cat. No. B083371
CAS RN: 13066-19-8
M. Wt: 195.26 g/mol
InChI Key: BIEFDNUEROKZRA-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((E)-2-Phenylethenyl)aniline, commonly known as trans-stilbene aniline, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has a trans-stilbene backbone, which is a derivative of stilbene, and an aniline group. The presence of both of these functional groups makes trans-stilbene aniline an important compound for various applications in the field of chemistry and biology.

Mechanism Of Action

The mechanism of action of trans-stilbene aniline is not well-understood, but it is believed to involve the interaction of the aniline group with various biological targets. The stilbene backbone of this compound is also believed to play a role in its mechanism of action, as it is known to exhibit various biological activities, such as antioxidant and anti-inflammatory properties.

Biochemical And Physiological Effects

Trans-stilbene aniline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound has antioxidant and anti-inflammatory properties, which may make it useful for the treatment of various diseases, such as cancer and neurodegenerative disorders. Trans-stilbene aniline has also been shown to exhibit antimicrobial properties, which may make it useful for the treatment of various bacterial and fungal infections.

Advantages And Limitations For Lab Experiments

Trans-stilbene aniline has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on trans-stilbene aniline. One potential area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of the mechanism of action of this compound, which may help to elucidate its potential applications in various fields of science. Additionally, research on the potential therapeutic applications of trans-stilbene aniline may lead to the development of new treatments for various diseases.

Synthesis Methods

Trans-stilbene aniline can be synthesized through a variety of methods, including the reaction of aniline with trans-stilbene dibromide or the reaction of trans-stilbene with aniline in the presence of a catalyst. The synthesis of trans-stilbene aniline can also be achieved through the reduction of trans-stilbene azide or trans-stilbene nitro compound.

Scientific Research Applications

Trans-stilbene aniline has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of materials science, where it is used as a building block for the synthesis of various organic materials, such as liquid crystals and polymers. Trans-stilbene aniline has also been studied for its potential applications in the field of optoelectronics, where it is used as a fluorescent probe for the detection of various analytes.

properties

CAS RN

13066-19-8

Product Name

2-((E)-2-Phenylethenyl)aniline

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]aniline

InChI

InChI=1S/C14H13N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,15H2/b11-10+

InChI Key

BIEFDNUEROKZRA-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2N

SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2N

Origin of Product

United States

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